![molecular formula C15H18N2OS B2776391 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 448939-98-8](/img/structure/B2776391.png)
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanamide group attached to the thiazole ring, which is further substituted with methyl and phenyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Compounds with a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves the reaction of 4-methylphenylthiourea with butanoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the attachment of the butanamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide
Uniqueness
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound belonging to the thiazole family, characterized by a unique structure that includes a thiazole ring, phenyl groups, and a butanamide moiety. This compound has drawn considerable attention due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is C13H16N2S with a molecular weight of approximately 244.35 g/mol. The structure features a thiazole ring substituted with methyl and phenyl groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylthiourea with butanoyl chloride under acidic conditions. The process includes several steps:
- Formation of the thiazole ring.
- Attachment of the butanamide group.
- Use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfuric acid for cyclization.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various bacterial and fungal strains. In vitro studies indicate significant effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
- Fungi : Candida albicans, Aspergillus niger.
The minimal inhibitory concentration (MIC) values for these compounds often range from 6.25 µg/mL to 200 µg/mL depending on the specific strain and experimental conditions .
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 | |
Escherichia coli | 12.5 | |
Pseudomonas aeruginosa | 6.25 | |
Candida albicans | 10 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. This may include binding to enzymes or receptors that play critical roles in microbial growth or cancer cell survival. The precise pathways remain an area for further investigation.
Case Studies
Several studies have documented the biological activities of thiazole derivatives:
- Antimicrobial Screening : A study reported that derivatives of thiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with varying MIC values. These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy .
- Anticancer Research : Another study focused on thiazole derivatives demonstrated their potential in inhibiting tumor growth in animal models, indicating that these compounds could be developed into therapeutic agents for cancer treatment.
Properties
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-5-13(18)16-15-17-14(11(3)19-15)12-8-6-10(2)7-9-12/h6-9H,4-5H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJORYIDHPRHNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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